molecular formula C11H15ClO B14718601 4-Chloro-2-(pentan-2-yl)phenol CAS No. 18979-93-6

4-Chloro-2-(pentan-2-yl)phenol

Cat. No.: B14718601
CAS No.: 18979-93-6
M. Wt: 198.69 g/mol
InChI Key: LGIGBKMDIHECCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(pentan-2-yl)phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its unique structure, which includes a chlorine atom and a pentan-2-yl group attached to the phenol ring. Phenolic compounds are widely studied due to their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pentan-2-yl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-pentanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(pentan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pentan-2-yl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and pentan-2-yl group can influence the compound’s hydrophobic interactions and overall reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Lacks the pentan-2-yl group, making it less hydrophobic.

    2-Pentanone: Does not have the phenolic hydroxyl group, resulting in different reactivity.

    Phenol: Lacks both the chlorine atom and the pentan-2-yl group, leading to different chemical properties.

Uniqueness

4-Chloro-2-(pentan-2-yl)phenol is unique due to its combination of a chlorine atom, a pentan-2-yl group, and a phenolic hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

18979-93-6

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-chloro-2-pentan-2-ylphenol

InChI

InChI=1S/C11H15ClO/c1-3-4-8(2)10-7-9(12)5-6-11(10)13/h5-8,13H,3-4H2,1-2H3

InChI Key

LGIGBKMDIHECCC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.